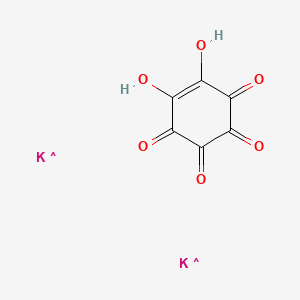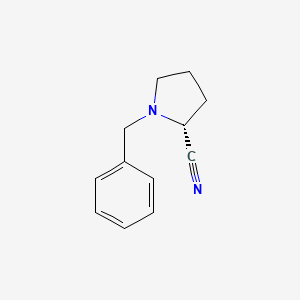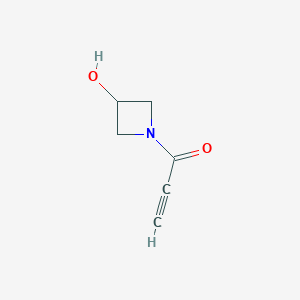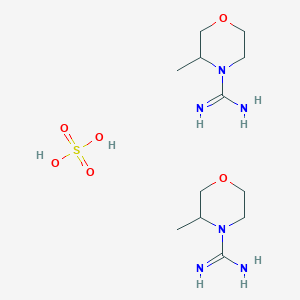![molecular formula C12H23N5O3 B12439138 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiZPK is a photo cross-linking agent that contains a diazirine moiety. Upon UV activation, this moiety creates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones . DiZPK is a structural analog of pyrrolysine and is used to identify direct protein-protein interactions in living prokaryotic and eukaryotic cells .
Preparation Methods
DiZPK can be synthesized through the genetic code expansion system for site-specific incorporation into proteins. This involves the use of a lysine-derived unnatural amino acid that contains a photo-activatable diazirine functionality . The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
DiZPK undergoes photo-crosslinking reactions upon exposure to UV light at 365 nm. This activation leads to the formation of reactive carbenes that covalently bond with amino acid side chains and peptide backbones . The major products formed from these reactions are higher-molecular-weight photo-crosslinked proteins .
Scientific Research Applications
DiZPK is widely used in scientific research to map protein-protein interactions in live cells. It has applications in chemistry, biology, medicine, and industry. For example, it is used to monitor bacterial defense proteins and to identify direct interaction partners of proteins in living cells . The incorporation of DiZPK into proteins via genetic code expansion technology allows for the stable isotope labeling of amino acids in cell culture (SILAC) and other advanced proteomics techniques .
Mechanism of Action
The mechanism of action of DiZPK involves the activation of its diazirine moiety by UV light, which generates reactive carbenes. These carbenes then form covalent bonds with amino acid side chains and peptide backbones, enabling the identification of protein-protein interactions . The molecular targets and pathways involved include various proteins and peptides within prokaryotic and eukaryotic cells .
Comparison with Similar Compounds
DiZPK is unique due to its diazirine moiety, which allows for photo-activatable crosslinking. Similar compounds include other photo-crosslinkers like DiZSeK and DiZHSeC, which also contain diazirine functionalities and are used for similar applications in identifying protein-protein interactions . DiZPK stands out for its specific use in live cell applications and its structural similarity to pyrrolysine .
Properties
Molecular Formula |
C12H23N5O3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20) |
InChI Key |
YGUIFRMUMYTGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)




![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)



